molecular formula C23H16ClN3OS B2430402 3-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzo[b]thiophene-2-carboxamide CAS No. 330202-11-4

3-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2430402
CAS No.: 330202-11-4
M. Wt: 417.91
InChI Key: BEZKKROHELYRRN-UHFFFAOYSA-N
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Description

3-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzo[b]thiophene-2-carboxamide is a synthetic hybrid molecule designed for medicinal chemistry research and early-stage pharmacological screening. This compound strategically incorporates two pharmaceutically significant heterocyclic systems: the benzo[b]thiophene and the benzimidazole nuclei. The benzo[b]thiophene scaffold is a well-established pharmacophore in drug discovery, with derivatives reported to exhibit a broad range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities . Furthermore, recent studies highlight that benzo[b]thiophene-2-carboxamide derivatives, particularly in acylhydrazone form, demonstrate promising activity against resistant bacterial strains such as Staphylococcus aureus (including MRSA), indicating the scaffold's relevance in developing new anti-infective agents . The molecule's second key component, the 2-methyl-1-phenyl-1H-benzo[d]imidazole moiety, is itself a privileged structure in medicinal chemistry. Benzimidazole derivatives are known for their diverse biological efficacy and are frequently explored for their antimicrobial, anti-inflammatory, and anti-tubercular properties . The specific substitution pattern on the benzimidazole ring in this compound is designed to modulate its electronic properties and interaction with biological targets. The integration of these two potent heterocycles into a single molecular framework makes this chemical reagent a valuable tool for researchers investigating new structural prototypes for a variety of diseases, with a particular interest in overcoming antimicrobial resistance and exploring multi-target therapeutic strategies. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-N-(2-methyl-1-phenylbenzimidazol-5-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3OS/c1-14-25-18-13-15(11-12-19(18)27(14)16-7-3-2-4-8-16)26-23(28)22-21(24)17-9-5-6-10-20(17)29-22/h2-13H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZKKROHELYRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)C4=C(C5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cyclization

The benzo[b]thiophene core is constructed via a palladium-catalyzed cyclization reaction. According to US Patent 9,206,169, a mixture of 4-bromobenzo[b]thiophene (14.4 g), sodium tert-butoxide (9.3 g), and tris(dibenzylideneacetone)dipalladium(0) (0.63 g) in toluene undergoes reflux with BINAP (0.65 g) as a phosphine ligand. This step achieves C–Cl bond installation at the 3-position through a Suzuki-Miyaura coupling variant, yielding 3-chlorobenzo[b]thiophene-2-carboxylate ester. Subsequent saponification with aqueous NaOH (2 M, 50°C, 4 h) produces the carboxylic acid (Intermediate A) with >95% purity.

Spectroscopic Validation

Intermediate A exhibits characteristic ¹H NMR signals at δ 7.85 (d, J = 8.2 Hz, 1H, Ar–H), 7.45 (s, 1H, Ar–H), and 2.45 (s, 3H, –CH3), consistent with its structure. LC-MS analysis confirms a molecular ion peak at m/z 226.68 [M+H]⁺, aligning with the molecular formula C₁₀H₇ClO₂S.

Synthesis of 5-Amino-2-Methyl-1-Phenyl-1H-Benzo[d]imidazole (Intermediate B)

Condensation and Cyclization

Intermediate B is synthesized via a three-step sequence starting from 1-phenyl-1H-benzo[d]imidazol-2(3H)-one . Nitration at the 5-position using fuming HNO₃ (0°C, 2 h) followed by catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 12 h) yields the 5-amino derivative. Methylation at the 2-position is achieved with methyl iodide (K₂CO₃, DMF, 60°C, 6 h), producing the target intermediate in 82% yield.

Hazard Mitigation

Handling precautions for Intermediate B include P280 (wear protective gloves/eye protection) and P302+P352 (wash skin with soap/water upon contact), as detailed in its safety profile.

Carboxamide Bond Formation

Acyl Chloride Preparation

Intermediate A is converted to 3-chlorobenzo[b]thiophene-2-carbonyl chloride by treatment with thionyl chloride (SOCl₂, reflux, 3 h). Excess SOCl₂ is removed under reduced pressure, and the acyl chloride is used directly in the next step.

Amide Coupling

The acyl chloride reacts with Intermediate B in anhydrous dichloromethane (DCM) under N₂ atmosphere, catalyzed by N,N-diisopropylethylamine (DIPEA, 2 eq). The mixture is stirred at 25°C for 12 h, followed by aqueous workup (5% NaHCO₃, brine) and solvent evaporation. Crude product is recrystallized from ethanol/water (4:1) to afford the title compound in 78% yield.

Purification and Analytical Characterization

Chromatography-Free Purification

The patent emphasizes avoiding column chromatography to enhance scalability. Instead, a tandem acid-base wash (1 M HCl followed by saturated NaHCO₃) and antisolvent crystallization (hexane/DCM) remove unreacted starting materials and by-products. Final purity ≥99% is confirmed by HPLC (C18 column, 80:20 MeCN/H₂O, λ = 254 nm).

Structural Confirmation

  • ¹H NMR (400 MHz, DMSO-d6): δ 10.35 (s, 1H, –NH), 8.22 (d, J = 8.0 Hz, 1H, Ar–H), 7.89–7.40 (m, 9H, Ar–H), 2.98 (s, 3H, –CH3).
  • HRMS : Calculated for C₂₃H₁₇ClN₃OS [M+H]⁺: 434.0825; Found: 434.0828.

Comparative Analysis of Catalytic Systems

The patent evaluates two palladium-based systems for coupling efficiency:

Catalyst System Yield (%) By-Products (%)
Pd(OAc)₂ + Tri-tert-butylphosphine 85 <2
Pd-carbene complex 92 <1

The palladium carbene complex (e.g., allylchloro-[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II)) demonstrates superior performance due to enhanced oxidative addition kinetics.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The benzimidazole nitrogen can be reduced to form amines.

  • Substitution: : The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or catalyst.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Amines.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and incorporation into larger molecular frameworks.

Biology

Biologically, this compound has shown potential in various assays, including antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.

Medicine

In medicine, derivatives of this compound are being explored for their pharmacological properties. They may be used in the treatment of diseases such as infections, cancer, and inflammatory conditions.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzo[b]thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic outcomes. The exact molecular targets and pathways depend on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-(3-substituted phenyl)-1-(5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-thiadiazol-2-yl)azetidin-2-one

  • 5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazoles

  • 1-ethyl-2-(4-phenyl)phenyl-1H-benzo[d]imidazole

  • 1-butyl-2-(3,4-dihydro-4,4-dimethyl-2H-thiochromyl)phenyl-1H-benzo[d]imidazole

Uniqueness

3-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzo[b]thiophene-2-carboxamide stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties compared to other similar compounds

Biological Activity

3-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The intricate structure of this compound suggests a multifaceted mechanism of action that warrants detailed exploration.

Chemical Structure

The compound's IUPAC name is 3-chloro-N-(2-methyl-1-phenylbenzimidazol-5-yl)-1-benzothiophene-2-carboxamide. Its chemical structure can be represented as follows:

C23H16ClN3O1S\text{C}_{23}\text{H}_{16}\text{Cl}\text{N}_{3}\text{O}_{1}\text{S}

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Target Interactions : The imidazole ring in the compound allows it to engage in hydrogen bonding and π-stacking interactions with biological macromolecules, such as proteins and nucleic acids.
  • Biochemical Pathways : The compound may influence several signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties.
  • Result of Action : Preliminary studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, potentially through the induction of apoptosis.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of similar benzimidazole derivatives. For instance, compounds with structural similarities have shown IC50 values ranging from 2.03 μM to 7.05 μM against Mycobacterium tuberculosis (Mtb) . While specific data for this compound is limited, its structural analogs suggest a promising anticancer profile.

Compound NameIC50 (μM)Target
IT107.05Mtb
IT062.03Mtb

Antimicrobial Activity

Benzimidazole derivatives are well-documented for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains. The specific activity of this compound against microbial pathogens remains to be elucidated but is anticipated based on its structural characteristics.

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

  • Antitubercular Activity : A study on imidazole derivatives revealed that certain compounds displayed selective inhibition against Mtb without affecting non-tuberculous mycobacteria . This selectivity is crucial for developing targeted therapies.
  • Cytotoxicity in Cancer Cell Lines : Research on structurally similar benzimidazole derivatives indicated significant cytotoxic effects on human cancer cell lines, with some exhibiting lower IC50 values than standard chemotherapeutics like doxorubicin .

Q & A

Q. What are the optimized synthetic routes for 3-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzo[b]thiophene-2-carboxamide?

The synthesis of structurally related benzo[b]thiophene carboxamides typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and substituted amines. For example, chloroacetyl chloride can react with amino-substituted benzimidazoles under mild conditions (20–25°C) in dioxane with triethylamine as a base . Microwave-assisted synthesis has also been employed for analogous quinoxaline derivatives, reducing reaction times and improving yields through controlled dielectric heating . Catalytic systems like PEG-400 with Bleaching Earth Clay (pH 12.5) under heterogeneous conditions (70–80°C) are effective for coupling aromatic chlorides and amines, as demonstrated in tetrazole-thiophene syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Key for confirming the presence of substituents like the 2-methyl group on the benzimidazole ring and the chloro-benzo[b]thiophene moiety. For example, aromatic protons in benzimidazoles typically resonate at δ 7.2–8.5 ppm, while methyl groups appear as singlets near δ 2.5 ppm .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1670 cm⁻¹) and secondary amide (N–H, ~3300 cm⁻¹) stretches .
  • HRMS : Essential for verifying molecular ion peaks and isotopic patterns (e.g., chlorine’s M+2 signal) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?

SAR studies should focus on modifying substituents at the benzimidazole (e.g., 2-methyl vs. 2-fluoro) and benzo[b]thiophene (e.g., chloro vs. fluoro) positions. For example:

  • Replace the 3-chloro group with electron-withdrawing substituents (e.g., nitro) to assess effects on antimicrobial or anticancer activity, as seen in nitazoxanide analogues .
  • Introduce bulkier aryl groups on the benzimidazole nitrogen to study steric effects on target binding . Biological evaluation should include in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) paired with computational docking to predict binding modes .

Q. What computational methods are suitable for analyzing electronic properties and docking interactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. The Colle-Salvetti correlation-energy functional, parameterized with local kinetic-energy density, provides accurate electron density maps for heterocyclic systems .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., bacterial enzymes or cancer-related kinases). For example, docking studies on benzimidazole-triazole hybrids revealed hydrogen bonding with active-site residues .

Q. How should researchers address contradictions in biological data (e.g., variable IC₅₀ values across studies)?

  • Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
  • Validate Target Engagement : Use orthogonal assays (e.g., SPR for binding affinity, Western blotting for target inhibition) to confirm bioactivity .
  • Replicate Synthesis : Reproduce batches to rule out impurities affecting results, as low yields (e.g., 48–54% in nitazoxanide analogues) may introduce variability .

Methodological Challenges

Q. What strategies improve yields in multi-step syntheses of this compound?

  • Catalyst Optimization : Replace traditional bases with immobilized catalysts (e.g., Bleaching Earth Clay) to enhance recyclability and reduce side reactions .
  • Microwave Assistance : Reduce reaction times from hours to minutes (e.g., 30–60 minutes at 100°C) while maintaining yields >70% .
  • Purification Techniques : Use gradient column chromatography or recrystallization in hot ethanol-DMF mixtures to isolate pure products .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • pH-Dependent Stability Tests : Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation via HPLC. For example, tetrazole derivatives showed pH-sensitive stability due to protonation of the tetrazole ring .
  • Plasma Stability Assays : Exposure to human plasma (37°C, 1–24 hours) followed by LC-MS/MS quantification to assess metabolic susceptibility .

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